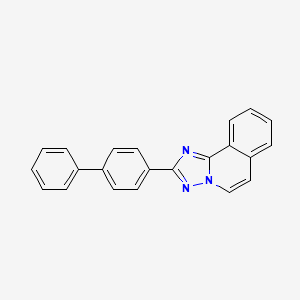

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

Descripción general

Descripción

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is a heterocyclic compound with a molecular formula of C22H15N3 and a molecular weight of 321.3746 . This compound is characterized by the presence of a biphenyl group attached to a triazoloisoquinoline moiety, making it a unique structure in the realm of organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1’-biphenyl-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazoloisoquinoline core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the triazoloisoquinoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Recent studies have explored the synthesis of derivatives incorporating triazole motifs aimed at combating tuberculosis. The compound has been evaluated for its effectiveness against various strains of Mycobacterium tuberculosis.

- Research Findings : A study synthesized a series of quinoline-triazole hybrids, demonstrating that certain derivatives exhibited significant inhibitory activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values as low as 12.5 μg/mL for the most effective compounds .

- Molecular Interactions : Molecular docking studies indicated favorable interactions between these compounds and the InhA enzyme, crucial for the bacterium's survival. This suggests that the triazole isoquinoline derivatives could be developed further as novel anti-tubercular agents .

Contragestational Agent

The compound has shown promise as a potential orally active contragestational agent.

- Experimental Studies : In animal models such as rats and hamsters, 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline demonstrated high anti-fertility activity when administered subcutaneously or intramuscularly. Notably, it was found to be 1.8 to 2.5 times more effective than its parent compound in interrupting pregnancies in female dogs (bitches) .

- Oral Administration : Unlike other compounds in its class, this compound maintains efficacy via oral administration, making it a candidate for further development in reproductive health applications .

Neurodegenerative Disease Treatment

The potential of this compound extends to neurodegenerative diseases, particularly in addressing conditions associated with cognitive decline.

- Multi-target Directed Ligands : Research has focused on creating multi-target directed ligands (MTDLs) that combine various pharmacophores to address multiple pathways involved in neurodegeneration and depression .

- Inhibitory Potency : Compounds derived from this class have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes. Some derivatives have shown promising results in reducing immobility times in forced swim tests, indicating potential antidepressant properties .

Data Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

2-(1,1’-Biphenyl-4-yl)-5,6-dihydro-1,2,4-triazolo(5,1-a)isoquinoline: Similar structure but with a dihydro modification.

1,2,4-Triazolo(1,5-a)pyridines: Another class of triazole-containing compounds with different biological activities.

Uniqueness

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is unique due to its specific combination of a biphenyl group and a triazoloisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of C22H15N3 and a molecular weight of 321.3746 g/mol, this compound incorporates both a biphenyl group and a triazoloisoquinoline core, which are known for various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 1,1'-biphenyl-4-carbaldehyde with hydrazine to form a hydrazone intermediate, which is subsequently cyclized with specific reagents to yield the triazoloisoquinoline structure.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Formation of hydrazone | 1,1'-biphenyl-4-carbaldehyde + hydrazine |

| 2 | Cyclization | Appropriate cyclizing agent |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activities, which can lead to various therapeutic effects including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole and isoquinoline moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression .

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have been investigated for their antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

A notable study evaluated the anticancer activity of several triazole-containing compounds against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values below 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that modifications to the triazole structure can significantly enhance biological activity .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | HepG-2 | <25 |

| Compound B | MCF-7 | <25 |

| Compound C | OVCAR-8 | >50 |

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOKAHRNFHBQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226276 | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75318-62-6 | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.